molecular formula C15H23N3O3S B6759293 N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide

N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide

Cat. No.: B6759293
M. Wt: 325.4 g/mol
InChI Key: VKUKSLLEWMHSFM-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and various substituents such as dicyclopropylmethyl and oxolan-3-yl groups

Properties

IUPAC Name

N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17(15(11-2-3-11)12-4-5-12)22(19,20)14-8-16-18(9-14)13-6-7-21-10-13/h8-9,11-13,15H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUKSLLEWMHSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CC1)C2CC2)S(=O)(=O)C3=CN(N=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the dicyclopropylmethyl group: This can be done through alkylation reactions using dicyclopropylmethyl halides.

    Incorporation of the oxolan-3-yl group: This step may involve the use of oxolan-3-yl halides or other suitable reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring or the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as drug development for specific diseases.

    Industry: The compound may find use in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or other biochemical mechanisms.

Comparison with Similar Compounds

N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

  • 1,5-dimethyl-N-[2-(oxolan-3-yl)ethyl]pyrazole-4-sulfonamide
  • N-(2-cyclopentylsulfanylphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide

These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical properties and applications

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